![molecular formula C19H14BrFN2OS2 B2552440 3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687567-24-4](/img/structure/B2552440.png)

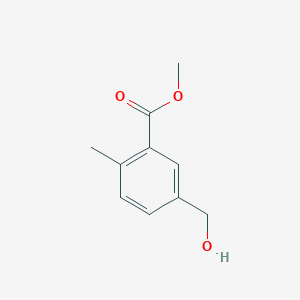

3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a pharmacologically significant scaffold. Thieno[2,3-d]pyrimidin-4(3H)-ones are known for their importance in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

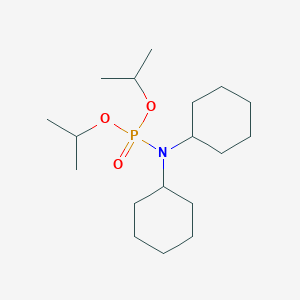

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been improved by a green approach involving a catalytic four-component reaction, which simplifies the process by reducing the number of steps and eliminating the need for chromatography . Another related compound, 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, was synthesized through a three-step procedure that includes cyclization, chlorination, and nucleophilic substitution, highlighting the versatility of thieno[2,3-d]pyrimidine derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, which revealed a planar conformation for the molecule, except for the fluorine atoms . This planarity is a common feature among aromatic compounds and can influence their biological activity.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including cyclization and nucleophilic substitution, as part of their synthesis . Additionally, the reactivity of these compounds allows for the introduction of various substituents, which can lead to a wide range of biological activities. For example, the synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives involves the reaction of 1,3,4-oxadiazole with primary amines, demonstrating the chemical versatility of the thieno[2,3-d]pyrimidine core .

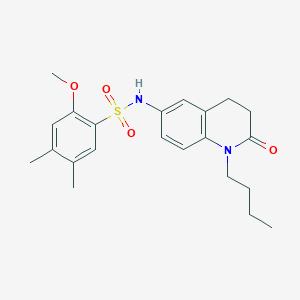

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. These properties can be elucidated through elemental analysis, spectral data, and other characterization techniques . The introduction of halogen atoms, such as bromine and fluorine, can significantly affect the compound's reactivity, polarity, and potential as a pharmacophore .

Scientific Research Applications

Synthesis and Methodological Development

The synthesis of complex molecules featuring bromophenyl and fluorobenzyl groups, such as the one , often involves innovative methodological developments. For example, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for pharmaceuticals, demonstrates the importance of developing new synthetic routes for compounds with similar structural features (Qiu et al., 2009). This highlights the ongoing need for efficient, scalable synthesis methods that could be relevant for producing the subject compound.

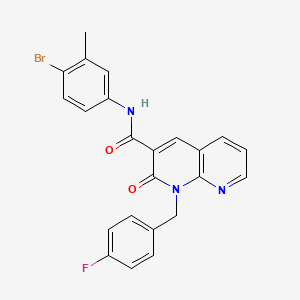

Medicinal Chemistry and Pharmacology

Compounds featuring pyrimidinone structures, similar to the core structure of the mentioned compound, are of significant interest in medicinal chemistry. For example, pyranopyrimidine derivatives have been extensively studied for their broader synthetic applications and bioavailability, indicating potential therapeutic uses (Parmar et al., 2023). Similarly, quinazolines and pyrimidines have been explored for optoelectronic materials due to their electroluminescent properties (Lipunova et al., 2018). These studies suggest potential applications of the subject compound in the development of new pharmaceuticals or materials.

Advanced Materials

The structural motifs found in the compound are also relevant to the development of advanced materials. For example, the incorporation of heterocyclic structures like pyrimidines into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, indicating potential applications in electronic devices and luminescent elements (Lipunova et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound are determined based on its toxicity, flammability, and environmental impact.

Future Directions

Future directions could involve further studies to optimize the synthesis route, improve the yield and purity of the compound, study its properties in more detail, or explore new applications of the compound.

Please consult with a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all compounds.

properties

IUPAC Name |

3-(4-bromophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrFN2OS2/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-3-1-2-4-15(12)21/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUGACXGKSZPMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrFN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2552357.png)

![4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B2552358.png)

![(8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL 2-(methylthio)acetate](/img/structure/B2552361.png)

![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)

![2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2552369.png)

![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)

![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2552372.png)

![Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate](/img/structure/B2552374.png)

![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)